molecular formula C8H7O3PS2 B6318854 alpha-Bithiophene-2-phosphonic acid CAS No. 1094454-33-7

alpha-Bithiophene-2-phosphonic acid

Cat. No.: B6318854
CAS No.: 1094454-33-7
M. Wt: 246.2 g/mol
InChI Key: DMMFIUKNWCUYCI-UHFFFAOYSA-N
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Description

Alpha-Bithiophene-2-phosphonic acid is a chemical compound that belongs to the class of organophosphorus compounds. It features a bithiophene moiety, which is a conjugated system of two thiophene rings, and a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper iodide and palladium chloride, yielding high purity products . Another approach involves the use of dialkyl phosphonates, which are hydrolyzed under acidic conditions to yield the phosphonic acid .

Industrial Production Methods: Industrial production methods for alpha-Bithiophene-2-phosphonic acid are not extensively documented. the general approach involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Alpha-Bithiophene-2-phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or phosphines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Bithiophene-2-phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Bithiophene-2-phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that recognize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Alpha-Bithiophene-2-phosphonic acid is unique due to its combination of a conjugated bithiophene system and a phosphonic acid group. This structure provides distinct electronic properties and reactivity, making it valuable for applications in organic electronics and materials science .

Properties

IUPAC Name

(5-thiophen-2-ylthiophen-2-yl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O3PS2/c9-12(10,11)8-4-3-7(14-8)6-2-1-5-13-6/h1-5H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMFIUKNWCUYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O3PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279589
Record name P-[2,2′-Bithiophen]-5-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094454-33-7
Record name P-[2,2′-Bithiophen]-5-ylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094454-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P-[2,2′-Bithiophen]-5-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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